2'-o-Tert-butyldimethylsilyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Tert-butyldimethylsilyladenosine is a chemically modified nucleoside, specifically an adenosine derivative. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 2’-hydroxyl group of the ribose sugar. The modification enhances the stability and lipophilicity of the nucleoside, making it useful in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Tert-butyldimethylsilyladenosine typically involves the protection of the 2’-hydroxyl group of adenosine with a TBDMS group. This is achieved through a silylation reaction using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of 2’-O-Tert-butyldimethylsilyladenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2’-O-Tert-butyldimethylsilyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2’-O-Tert-butyldimethylsilyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is employed in the study of RNA and DNA interactions, as well as in the development of nucleic acid-based therapeutics.
Medicine: It has potential antiviral properties and is being investigated for its ability to inhibit viral replication, including viruses like influenza and hepatitis C.
Mechanism of Action
The mechanism of action of 2’-O-Tert-butyldimethylsilyladenosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The TBDMS group enhances the compound’s stability and lipophilicity, allowing it to effectively inhibit viral RNA synthesis. This disruption of viral replication processes makes it a potent antiviral agent .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyladenosine: Another modified nucleoside with a methyl group at the 2’-position.
2’-O-Acetyladenosine: Features an acetyl group at the 2’-position.
2’-O-Benzyladenosine: Contains a benzyl group at the 2’-position.
Uniqueness
2’-O-Tert-butyldimethylsilyladenosine is unique due to the presence of the TBDMS group, which significantly enhances its stability and lipophilicity compared to other 2’-modified adenosines. This makes it particularly useful in applications requiring increased stability and membrane permeability .
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-11(23)9(6-22)24-15(12)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYHTFUFYVROBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.